2,3-Dihydroxypropyl acetate

Description

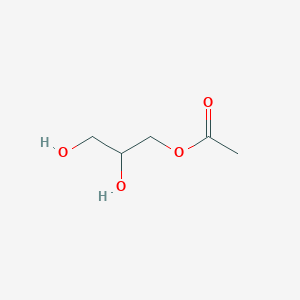

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dihydroxypropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZHZAAOEWVPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041579 | |

| Record name | Glycerol 1-monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetin is a clear colorless to pale yellow viscous liquid with a characteristic odor. (NTP, 1992), Colorless liquid; Very hygroscopic; Commercial product is pale yellow liquid; [Merck Index] Slightly viscous liquid; [MSDSonline] | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glyceryl monoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

316 °F at 16.5 mmHg (NTP, 1992), 129-131 °C @ 3 MM HG | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERYL MONOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 201.2 °F (NTP, 1992) | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, ALCOHOL, SLIGHTLY IN ETHER; INSOL IN BENZENE | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERYL MONOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.206 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.206 @ 20 °C/4 °C | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERYL MONOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3 mmHg at 266 °F (NTP, 1992), 0.00392 [mmHg], 3 MM HG @ 130 °C | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glyceryl monoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERYL MONOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

OFTEN CONTAMINATED WITH GLYCERIN. | |

| Record name | GLYCERYL MONOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID; COMMERCIAL PRODUCT IS PALE YELLOW, Thick liquid | |

CAS No. |

26446-35-5, 106-61-6, 1335-58-6 | |

| Record name | ACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Monoacetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoacetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetriol, monoacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol 1-monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydroxypropyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-Propanetriol, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NA86SF2H2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCERYL MONOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FP: -78 °C | |

| Record name | GLYCERYL MONOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dihydroxypropyl Acetate from Glycerol

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 2,3-dihydroxypropyl acetate, also known as monoacetin, from the biorenewable feedstock, glycerol. The content herein is structured to deliver not just procedural steps, but also the underlying scientific principles and field-proven insights to ensure robust and reproducible outcomes.

Introduction: The Value Proposition of Glycerol Valorization

Glycerol, a major byproduct of the biodiesel industry, presents a significant opportunity for the synthesis of value-added chemicals.[1] Its conversion into derivatives such as 2,3-dihydroxypropyl acetate is a cornerstone of sustainable chemistry. 2,3-dihydroxypropyl acetate, a monoacylglycerol, finds diverse applications, including its use as a solvent, in the manufacturing of tanning agents and dyes, and as a potential antimicrobial agent.[2][3] This guide will explore the chemical pathways to selectively synthesize this valuable compound.

Core Synthesis Strategies: A Comparative Analysis

The acetylation of glycerol is fundamentally an esterification reaction where glycerol reacts with an acetylating agent, most commonly acetic acid or acetic anhydride.[1] The reaction proceeds sequentially, forming mono-, di-, and tri-acetylglycerols (monoacetin, diacetin, and triacetin).[4] The primary challenge lies in controlling the reaction to selectively yield the desired mono-substituted product, 2,3-dihydroxypropyl acetate.

Two primary catalytic approaches dominate the synthesis landscape:

-

Homogeneous Catalysis: Utilizes mineral acids like sulfuric acid.[5] While effective in achieving high conversion rates, this method suffers from significant drawbacks, including toxicity, corrosiveness, and challenges in separating the catalyst from the reaction mixture.[5][6]

-

Heterogeneous Catalysis: Employs solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites, sulfated zirconia, and functionalized mesoporous silica.[5][7] This approach is advantageous due to the ease of catalyst separation and potential for reuse, aligning with green chemistry principles.

Reaction Mechanisms and Pathway Dynamics

The acetylation of glycerol is an acid-catalyzed reaction that can proceed through different mechanisms depending on the catalyst (Brønsted or Lewis acids) and the acetylating agent.

Brønsted Acid Catalyzed Mechanism (using Acetic Acid)

In the presence of a Brønsted acid catalyst, such as sulfuric acid or a solid acid with sulfonic acid groups, the reaction is initiated by the protonation of the carbonyl oxygen of acetic acid. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of glycerol.[4][8] The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule and regeneration of the acid catalyst to yield monoacetin.[1]

The reaction is reversible and limited by thermodynamic equilibrium.[4] To drive the reaction towards the products, water, a byproduct, is often continuously removed.[2]

Caption: Brønsted acid-catalyzed mechanism for glycerol acetylation.

Influence of Reaction Parameters

The selectivity towards mono-, di-, or triacetin is highly dependent on the reaction conditions:

-

Molar Ratio of Reactants: A higher molar ratio of acetic acid to glycerol (AA/G) generally favors the formation of more substituted products (di- and triacetin).[4][7] For preferential synthesis of monoacetin, a lower AA/G ratio is typically employed.

-

Temperature: Increased temperature generally enhances the reaction rate and glycerol conversion.[6] However, excessively high temperatures can lead to the evaporation of acetic acid and favor the formation of higher acetins.[6]

-

Catalyst Loading: Increasing the catalyst amount can improve glycerol conversion, but beyond a certain point, it may not significantly alter the product selectivity.[9]

-

Reaction Time: The formation of monoacetin is typically faster and occurs earlier in the reaction. As the reaction time progresses, monoacetin is further acetylated to di- and triacetin.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of glycerol acetates, with a focus on achieving high selectivity for the desired products.

| Catalyst | AA/G Molar Ratio | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | Selectivity to Monoacetin (%) | Selectivity to Di- and Triacetin (%) | Reference |

| Autocatalytic (No Catalyst) | 6:1 | 80-160 | 0.25-2 | Varies | Higher initially | Increases with time | [4] |

| Amberlyst-15 | 9:1 | 110 | 5 | 97 | - | 40 (TAG) | [5] |

| Sulfated Alumina | 12:1 | 108.8 | - | Complete | - | 76.1 (DAG+TAG) | [5] |

| H₂SO₄/Montmorillonite K-10 | 12:1 | 120 | 5 | 99 | 23 | 74 (DAG+TAG) | [9] |

| Amberlyst-35 | 9:1 | 105 | 4 | ~100 | - | 25.9 (TAG) | [9] |

| SnO₂-based bimetallic oxide | 6:1 | 100 | 2 | 100 | 57-64 | - | [8] |

Experimental Protocols

Protocol 1: Heterogeneous Catalysis using Amberlyst-15

This protocol is a representative method for the synthesis of glycerol acetates using a solid acid catalyst.

Materials:

-

Glycerol (analytical grade)

-

Acetic acid (glacial)

-

Amberlyst-15 ion-exchange resin

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Sampling equipment

Procedure:

-

Catalyst Preparation: Wash the Amberlyst-15 resin with deionized water and dry in an oven at 100 °C overnight before use.

-

Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add glycerol and acetic acid at the desired molar ratio (e.g., 1:9).

-

Catalyst Addition: Add the pre-dried Amberlyst-15 catalyst to the reaction mixture (e.g., a specific weight percentage relative to glycerol).

-

Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) with constant stirring.[7]

-

Monitoring: Withdraw samples at regular intervals to monitor the progress of the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Termination and Product Isolation: After the desired reaction time, cool the mixture to room temperature. Separate the solid catalyst by filtration. The liquid product mixture can then be purified, for example, by distillation, to isolate the 2,3-dihydroxypropyl acetate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. 2,3-Dihydroxypropyl acetate | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. mdpi.com [mdpi.com]

"spectroscopic data of 2,3-dihydroxypropyl acetate (NMR, IR, MS)"

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dihydroxypropyl Acetate

Authored by: A Senior Application Scientist

Introduction

2,3-Dihydroxypropyl acetate (CAS No. 106-61-6), also known as glycerol 1-acetate or α-monoacetin, is a functionalized glycerol derivative with significance in various fields, including its use as a solvent, in the manufacturing of tanning agents and dyes, and as a potential antimicrobial agent.[1][2] Its molecular structure, comprising a primary acetate ester and two hydroxyl groups (a primary and a secondary alcohol), imparts a unique combination of hydrophilic and lipophilic properties.

Accurate and unambiguous structural confirmation is a cornerstone of chemical research and development. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of 2,3-dihydroxypropyl acetate. We will delve into the causality behind experimental choices, provide robust protocols, and interpret the resulting data to build a cohesive and validated structural assignment. This document is intended for researchers and scientists who require a practical, in-depth understanding of how to leverage these analytical techniques for the characterization of small, polyfunctional molecules.

Spectroscopic Analysis Workflow

The structural elucidation of a molecule like 2,3-dihydroxypropyl acetate is not reliant on a single analytical technique but rather on the synergistic convergence of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle. The overall workflow is a systematic process that begins with sample preparation and culminates in the confident assignment of the molecular structure.

Caption: Workflow for the structural elucidation of 2,3-dihydroxypropyl acetate.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful first-pass analytical technique for identifying the functional groups present in a molecule. The principle rests on the absorption of specific frequencies of infrared light, which correspond to the vibrational energies of different chemical bonds. For 2,3-dihydroxypropyl acetate, we expect to see characteristic absorptions for the hydroxyl (O-H), ester carbonyl (C=O), and carbon-oxygen (C-O) bonds.[3][4]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As 2,3-dihydroxypropyl acetate is a liquid at room temperature, the simplest and most common method is to prepare a neat sample.[5] A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Scan: The prepared sample (salt plates with the liquid film) is placed in the spectrometer's sample holder.

-

Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000–400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final absorbance or transmittance spectrum. The background spectrum is automatically subtracted from the sample spectrum.

Data Summary: Key IR Absorption Bands

The following table summarizes the key absorption bands observed in the IR spectrum of 2,3-dihydroxypropyl acetate, with interpretations grounded in established correlation charts.[4][5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3380 | Strong, Broad | O-H Stretch | Hydroxyl (Alcohol) |

| ~2940, ~2880 | Medium | C-H Stretch | Aliphatic CH₂, CH |

| ~1735 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~1240 | Strong | C-O Stretch | Ester (acyl-oxygen) |

| ~1045 | Strong | C-O Stretch | Alcohol |

Spectral Interpretation

The IR spectrum provides clear, self-validating evidence for the key functional groups in 2,3-dihydroxypropyl acetate.

-

Hydroxyl Group: The most prominent feature is the intense, broad absorption band centered around 3380 cm⁻¹. This shape and position are classic indicators of hydrogen-bonded O-H stretching vibrations from the two alcohol groups.[4] The broadness arises from the various hydrogen-bonding environments the molecules can adopt in the liquid state.

-

Ester Group: The presence of the acetate ester is unequivocally confirmed by two strong absorptions. The sharp, intense peak at ~1735 cm⁻¹ is characteristic of the C=O stretching vibration of a saturated ester.[4][6] Additionally, a strong band around 1240 cm⁻¹ corresponds to the C-O stretching of the ester linkage (specifically, the bond between the carbonyl carbon and the ester oxygen).[6]

-

Aliphatic Backbone: The medium-intensity peaks in the 2880-2940 cm⁻¹ region are due to the C-H stretching vibrations of the propyl backbone. The strong absorption at ~1045 cm⁻¹ is attributed to the C-O stretching of the primary and secondary alcohol groups.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint and allows for the deduction of structural components. For this analysis, Electron Ionization (EI) is a common and effective method for small, volatile molecules.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 2,3-dihydroxypropyl acetate is prepared in a volatile solvent like methanol or ethyl acetate.

-

GC Separation: The sample is injected into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a nonpolar DB-5 or a mid-polar DB-WAX). The GC oven temperature is programmed to ramp up, ensuring the compound is volatilized and separated from any impurities before entering the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, the molecular ion ([M]⁺•).

-

Mass Analysis: The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Summary: Key Ions and Fragmentation

The EI mass spectrum of 2,3-dihydroxypropyl acetate (Molecular Weight: 134.13 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.[7][8]

| m/z | Proposed Fragment Ion | Formula | Interpretation |

| 134 | [C₅H₁₀O₄]⁺• | [M]⁺• | Molecular Ion (may be low abundance or absent) |

| 103 | [M - CH₂OH]⁺ | [C₄H₇O₃]⁺ | Loss of the hydroxymethyl radical |

| 74 | [C₃H₆O₂]⁺• | Cleavage between C1 and C2 of the glycerol backbone | |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acylium ion (often the base peak for acetates) |

Spectral Interpretation

The fragmentation pattern provides strong evidence for the proposed structure.

-

Molecular Ion: A peak at m/z 134 would correspond to the molecular ion ([M]⁺•), confirming the molecular formula C₅H₁₀O₄.[8] In EI, this peak can be weak or absent for alcohols due to rapid fragmentation.

-

Base Peak (m/z 43): The most intense peak (base peak) is typically observed at m/z 43.[7][8] This corresponds to the highly stable acylium ion ([CH₃CO]⁺), which is a hallmark fragmentation for acetate esters.[9][10] Its high abundance is a powerful indicator of the acetyl group.

-

Key Fragments (m/z 103 and 74): The peak at m/z 103 can be rationalized by the loss of a hydroxymethyl radical (•CH₂OH, 31 Da) from the molecular ion, a common cleavage for primary alcohols. The ion at m/z 74 is also a significant fragment, likely arising from cleavage of the C1-C2 bond of the glycerol backbone.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns in both ¹H and ¹³C NMR spectra, a complete and unambiguous structure can be assembled.

Experimental Protocol: ¹H and ¹³C NMR

-

Solvent Selection: The choice of a deuterated solvent is critical. While CDCl₃ is common, protic solvents like D₂O or DMSO-d₆ are often superior for molecules with exchangeable hydroxyl protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it slows down the proton exchange rate, allowing the O-H protons to be observed as distinct, coupleable signals.[11][12][13]

-

Sample Preparation: Approximately 5-10 mg of 2,3-dihydroxypropyl acetate is dissolved in ~0.6 mL of DMSO-d₆. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard one-dimensional proton spectrum is acquired.

-

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to observe each unique carbon as a single line.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Data Summary and Interpretation: ¹H NMR (400 MHz, DMSO-d₆)

The proton NMR spectrum provides detailed information about the number and connectivity of hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| ~4.90 | d | 1H | CH -OH | The downfield shift is due to the deshielding effect of the adjacent oxygen. The signal is a doublet due to coupling with the proton on the adjacent -OH group. |

| ~4.55 | t | 1H | CH₂-OH | This triplet arises from coupling to the two adjacent CH₂ protons. |

| ~3.95 | dd | 1H | AcO-CH ₂ | Part of an ABX system. Diastereotopic protons due to the adjacent chiral center. This proton is coupled to its geminal proton and the vicinal CH proton. |

| ~3.85 | dd | 1H | AcO-CH ₂ | The other diastereotopic proton of the acetate-bearing methylene group. |

| ~3.70 | m | 1H | -CH (OH)- | This multiplet is complex due to coupling with the protons on the two adjacent CH₂ groups and the adjacent OH proton. |

| ~3.35 | m | 2H | HO-CH ₂- | These protons are coupled to the vicinal CH proton and the adjacent OH proton. |

| 2.02 | s | 3H | CH ₃-CO | A sharp singlet, characteristic of an acetyl methyl group, with no adjacent protons to couple with. |

Data Summary and Interpretation: ¹³C NMR (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| ~170.5 | C =O | The ester carbonyl carbon, appearing significantly downfield as expected. |

| ~70.0 | -C H(OH)- | The secondary carbon bearing a hydroxyl group. |

| ~65.5 | AcO-C H₂- | The primary carbon attached to the acetate group. |

| ~63.0 | HO-C H₂- | The primary carbon bearing a hydroxyl group. |

| ~21.0 | C H₃-CO | The methyl carbon of the acetate group, appearing in the typical aliphatic region. |

The combination of ¹H and ¹³C NMR data provides a complete map of the molecule's structure. The ¹H NMR shows the connectivity between protons, while the ¹³C NMR confirms the presence of five distinct carbon atoms, consistent with the proposed structure. Further 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) could be used to definitively link all proton and carbon assignments.

Conclusion

The synergistic application of Infrared Spectroscopy, Mass Spectrometry, and Nuclear Magnetic Resonance Spectroscopy provides a comprehensive and self-validating characterization of 2,3-dihydroxypropyl acetate. IR spectroscopy confirms the presence of the essential hydroxyl and ester functional groups. Mass spectrometry validates the molecular weight and reveals a fragmentation pattern characteristic of an acetate ester. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, confirming the precise connectivity and arrangement of atoms. The collective data from these techniques leaves no ambiguity as to the identity and structure of the compound.

References

-

Scribd. IR Spectra: Acids, Alcohols, Esters. Available from: [Link].

-

D. C.ATIONAL, J. A. Conrad, M. G. M. Costa, and L. R. F. Carvalho. Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education, 2007. Available from: [Link].

-

O. D. Shreve, M. R. Heether, H. B. Knight, and D. Swern. Infrared Absorption Spectra. Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry, 1950. Available from: [Link].

-

B. C. Smith. The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 2018. Available from: [Link].

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. 2024. Available from: [Link].

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link].

-

Chemistry Stack Exchange. Mass spectrum fragmentation of ethyl acetate. 2024. Available from: [Link].

-

NIST. 1,2,3-Propanetriol, 1-acetate - IR Spectrum. In: NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Available from: [Link].

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034237). Available from: [Link].

-

Human Metabolome Database. Showing metabocard for 2,3-Dihydroxypropyl acetate (HMDB0243948). 2021. Available from: [Link].

-

National Center for Biotechnology Information. Glyceryl Acetate. In: PubChem Compound Database. Available from: [Link].

-

NIST. 1,2,3-Propanetriol, 1-acetate - Mass Spectrum. In: NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Available from: [Link].

-

SIELC Technologies. Acetin, 1-mono-. 2018. Available from: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031246). Available from: [Link].

-

B. Nebel, M. Mittelbach, and G. Uray. Determination of the Composition of Acetylglycerol Mixtures by H-1 NMR Followed by GC Investigation. ResearchGate, 2008. Available from: [Link].

-

H. K. Kim, S. H. Kim, and S. C. Kim. 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions. Molecules, 2023. Available from: [Link].

-

B. Nebel, M. Mittelbach, and G. Uray. Determination of the Composition of Acetylglycerol Mixtures by 1H NMR Followed by GC Investigation. Analytical Chemistry, 2008. Available from: [Link].

-

B. Nebel, M. Mittelbach, and G. Uray. Determination of the composition of acetylglycerol mixtures by (1)H NMR followed by GC investigation. PubMed, 2008. Available from: [Link].

-

ResearchGate. The fragmentations in the mass spectra and the corresponding assignments during spraying the Zn(acac)2 alcoholic solution in Figure 3. 2021. Available from: [Link].

-

Pharmaffiliates. CAS No : 26446-35-5| Chemical Name : Monoacetin. Available from: [Link].

-

National Center for Biotechnology Information. CID 87381154. In: PubChem Compound Database. Available from: [Link].

-

G. E. Strouse, J. C. Foth, and S. A. Loskot. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 2023. Available from: [Link].

-

National Center for Biotechnology Information. (2R)-2,3-Dihydroxypropyl acetate. In: PubChem Compound Database. Available from: [Link].

-

LookChem. 2,3-dihydroxypropyl acetate. 2025. Available from: [Link].

-

ChemBK. (2S)-2,3-dihydroxypropyl acetate. 2024. Available from: [Link].

-

ResearchGate. Presaturation of glycerol in DMSO–d6. (a) 13C NMR spectrum of glycerol... 2020. Available from: [Link].

-

S. Li, et al. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 2018. Available from: [Link].

-

Protein NMR. 1,3-13C- and 2-13C-Glycerol. 2012. Available from: [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link].

-

National Center for Biotechnology Information. 2,3-Dihydroxypropyl acetate;acetate. In: PubChem Compound Database. Available from: [Link].

Sources

- 1. glyceryl alpha-monoacetate CAS#: 106-61-6 [m.chemicalbook.com]

- 2. Acetin, 1-mono- | SIELC Technologies [sielc.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1,2,3-Propanetriol, 1-acetate [webbook.nist.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Glyceryl Acetate | C5H10O4 | CID 33510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2,3-Propanetriol, 1-acetate [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determination of the composition of acetylglycerol mixtures by (1)H NMR followed by GC investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Monoacetin (CAS Number 26446-35-5): Properties, Applications, and Hazard Profile

Introduction

Monoacetin, identified by the CAS number 26446-35-5, is an organic compound that holds significant utility across various industrial and research sectors.[1][2] Chemically, it is the monoester of glycerol and acetic acid, also known as glycerol monoacetate or glyceryl acetate.[1][3][4] This technical guide provides a comprehensive overview of Monoacetin, detailing its physicochemical properties, primary applications with a focus on its relevance to the pharmaceutical industry, and a thorough assessment of its associated hazards and safety protocols. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and other scientific endeavors requiring a deep understanding of this versatile compound.

Chemical Identity and Physicochemical Properties

Monoacetin is a clear, colorless to pale yellow, viscous liquid characterized by a faint odor.[1][2][5][6] It is hygroscopic, meaning it readily absorbs moisture from the air.[5][7] A key characteristic of Monoacetin is its solubility in water and other organic solvents like ethanol, which underpins many of its applications.[1][8]

Structural Information

-

Synonyms: Glycerol monoacetate, Glyceryl acetate, Acetin, 1,2,3-Propanetriol, monoacetate[1][3][4][8]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of Monoacetin, providing essential data for its handling and application in experimental design.

| Property | Value | Reference(s) |

| Appearance | Clear colorless to pale yellow viscous liquid | [2][5][6] |

| Melting Point | 3 °C | [5][6] |

| Boiling Point | 258 °C | [5][6] |

| Density | 1.21 g/cm³ | [5][6] |

| Flash Point | 145 °C | [5][6] |

| Water Solubility | Soluble | [1][2][5] |

| Refractive Index | 1.4500 | [5][6] |

Synthesis and Manufacturing

The primary industrial synthesis of Monoacetin is achieved through the esterification of glycerol with acetic acid.[2][5] This reaction involves heating the two reactants, leading to the formation of Monoacetin and water as a byproduct.[11] The reaction can proceed to form diacetin and triacetin, and therefore the process conditions are controlled to favor the production of the monoester.

Caption: Synthesis of Monoacetin via esterification of glycerol and acetic acid.

Applications in Research and Industry

Monoacetin's unique properties as a solvent, emulsifier, and moisturizing agent make it a valuable component in a wide range of applications.[1]

Pharmaceutical and Drug Development

In the pharmaceutical sector, Monoacetin serves as a solubilizer and a vehicle for drug delivery.[2] Its ability to dissolve poorly soluble active pharmaceutical ingredients (APIs) can enhance their bioavailability.[2] This is a critical aspect of formulation science, where ensuring the effective delivery of a drug to its target is paramount. It is also used as a reference standard for analytical method development and validation.[12]

Other Industrial Uses

Beyond pharmaceuticals, Monoacetin is utilized in:

-

Food Industry: As a food additive and emulsifier to improve the texture and stability of various products.[1][2]

-

Cosmetics: For its moisturizing properties.[1]

-

Manufacturing: In the production of smokeless powder and dynamite, and as a solvent for basic dyes.[2][5]

-

Leather Tanning: Employed in the tanning of leather.[5][6][8]

Hazard Profile and Safety Considerations

A thorough understanding of the potential hazards associated with Monoacetin is crucial for its safe handling in a laboratory or industrial setting.

Toxicological Information

GHS Classification and Hazards

There is some inconsistency in the GHS classification across different sources. Some sources indicate no GHS classification, while others suggest it may be harmful if swallowed. One source provides a GHS07 "Warning" pictogram with the hazard statement H302 (Harmful if swallowed).[6] It is prudent to handle the substance with care, assuming it may present a moderate hazard.

-

Physical Hazards: The chemical is considered probably combustible and may pose a slight fire hazard when exposed to heat or flame.[5][6][13] Heating can lead to the emission of acrid smoke and irritating vapors.[2]

-

Health Hazards: May cause skin and eye irritation.[7] Inhalation of vapors, especially at elevated temperatures, may cause respiratory tract irritation.[7][13] Ingestion may lead to irritation of the digestive tract.[7]

-

Environmental Hazards: No specific data on ecotoxicity was prominently found.[13]

Reactivity Profile

Monoacetin can hydrolyze in acidic or alkaline aqueous solutions.[5][6][14] It is incompatible with strong oxidizing agents.[15] Reactions with alkali metals, nitrides, and strong reducing agents can generate flammable and/or toxic gases.[6][14] It can also react with oxoacids and carboxylic acids to form esters and water.[6][14]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is essential when working with Monoacetin.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[15]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[15]

-

Respiratory Protection: In a well-ventilated area, respiratory protection is not typically required.[13] However, if vapors or mists are generated, a NIOSH/MSHA approved respirator should be used.[15]

Handling and Storage Procedures

-

Handling: Wash thoroughly after handling.[7] Avoid contact with eyes, skin, and clothing.[7] Use with adequate ventilation.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[7][15] Keep containers tightly sealed.[7][15] Due to its hygroscopic nature, it should be stored protected from moisture.[7][15]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[7][13]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention in the event of irritation.[7][13]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[7]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7][13]

Spill and Disposal Procedures

-

Spills: For small spills, use absorbent paper to pick up the liquid. Seal the contaminated materials in a vapor-tight plastic bag for disposal.[14] Ensure adequate ventilation.

-

Disposal: All waste must be handled in accordance with local, state, and federal regulations.[13]

Conclusion

Monoacetin (CAS 26446-35-5) is a multifaceted compound with significant applications in pharmaceuticals, food, and cosmetics, among other industries. Its utility primarily stems from its properties as a solvent and emulsifier. While it is generally considered to have low acute toxicity, it is not without hazards, including the potential for skin, eye, and respiratory irritation. A comprehensive understanding of its properties and a diligent approach to safety and handling are imperative for its responsible use in research and development.

References

- 26446-35-5 | CAS DataBase - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh_ih2bLGJgDgH3roJajbcaTSynrcNmj30EXw3AzA7S-taGaiRgvr9Z4lKRcfKNUkf1MySZLvII3sEtMAt3FUzUpq5n6Mwr-RKYJTWcQt2gJw_0E7OLJjiAaJl5AW_bPeFTMGAGjXjbJT7]

- glyceryl acetate, 26446-35-5 - The Good Scents Company. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-BAe6B2UTAIDfIr42OsM0CE-xFr7u6ncb2WwgKMWqEgsTaXhNYfNKBnb1FN7Cg_qUxWtDovd8kRK37lZZiLyvOl6dOHHwM6BqJttbt_kpvEGAv0HCivV9WgRoTLueoy5brz86fC1gl8TNs0NG6RPLDfNR]

- CAS 26446-35-5: Monoacetin - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIKFO3Wawe4XN04SqdLfU0Hv18sMNGK6Md-zfs99TGZ7op9sRe2bFFd6p_PmfQB9ufkXOTiW6lkOe-nJus6v4NrwA9VGVWao-SSPNTho-X1H25VWIx8ILzx0pKcJR3_l6NFh4=]

- Chemical Properties of Glycerol monoacetate (CAS 26446-35-5) - Cheméo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1nyVjfeVbU7dqhH1TaUfov39mlvFahcMGtt6tpXpQAMkiYWIpBTdQuUptjjIF3721RqRUqZCXt9E3D57rqhqzGe7adueGUrDx20-93xDbaZKzgppIYVVDr7lcM9PmB5kLvABrKHI-3MQk7sVIhepHXcoMWrk=]

- Monoacetin 26446-35-5 wiki - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxgjVZhoBvJhLRDFEDjkKZuWuDc23v-Vvr4RQD6Mi67Vo_Bn9Wa-dBfufb-eG0K7w1YQGQ0djvZ8YsgU2tsS60u7l7gz1Bmz1xRxEPdn36CMcH73bzcQYmgDhlvp-GsxwRjgTvLGhg75jGJ8c0tIzZsP1dEZ-52NoxOQ==]

- Glycerol monoacetate - Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErzB5Iw_pDbB-rSsLx4tfj0bFHoVfoksACucoY1Zvghr8c49XajqeTujCIxUU5usktM3OnfcHWwBD1SKSZ7J5-iMAIlYoraNiYhzZcUXvLMH2A3NlLAic6sbZwrTClTJ9Ejy7R]

- Glycerol monoacetate, tech., mixture of isomers, cont. varying amounts of diacetate - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuPotWKcR3jEA8q48-epJfzLExTT9iEs4LefRTkBTQ8dCKobWCHPhaJd6g3wpDCly_qMRKwH8Mssx4_1s_LDQdqYwelQu2zXj9FU0QKava82xJeDhOp5_rLXPWvkp5lMvDldCGbi9V9TrW6dxLO3jSIZv53hvVrWWVbYGHXS5R5WWg1HLFLQB66jMm1W09cmCmmsi6u5RlZVYBSNoX0eRYJekiQoOwgNsB8fPHYjnRY70uZgOccNh_x9giLk3yFUixl0ChRYLHEAPZGgmhG-aS1cj_8UCk4g==]

- Monoacetin-technical | 26446-35-5 | FM159268 - Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgYuAsG9dpwd9tNofvrksQBRd0e7R5MlpRcvni1bQKl0GSrC8S1hLyNVeJMGIn27nlfQlBkovB3sN64jvbr4KrlSdkI7HgSUzWKfWuOBgMfLMZYqBjibA8Z0iz9U-4r8eBlpsetE7eS_LGiflXSnfv_nGid1Nm74t0jinnnoo=]

- Monoacetin | 26446-35-5 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIPtcj0aqDYWwq6D7-bzR_fOxpAeHC8hqtCmAoHOMK4AvqPXnb_rUsSbTVANlXWjbSQ30MYlzNJrkpAm-b-u4OpxdfyZDqWe0zhl5pG41Mn3MRhkxlZmp7z9rfxK_n4wucvCcCcFAQ1M3KtIUlN_psH11uzbyPFzV20RKc_B-60g==]

- Glycerol monoacetate - the NIST WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmenhUGjdWKht1VT-TZ-GdPoi0M1zRNND1rDnMeikIC3974qHxU27GSCJKIRXHIE3ZhJMSh3U8ODyR6f-1UGX6qJ0b3njK-lqrV6tVLswXZ4kYG-CbaC7_tcAXKOBjGF1jIW-7jJrMEzLYAZQr9A==]

- Glycerol Monoacetate (Monoacetin) - CAS - 26446-35-5 - Axios Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUrjTVG1YEpu3OQ_GLUoHGLW4a1DO-DoVqaFc6lOauBqe9xfDvvMJ6HMTTD5erlUTu0fzSXY7OKbNTEygc9qKOyMu5Dwz8jZgeRYbs_niGFgWBOCBr_-4of8XwGAa1-tcRJUv7YhQQZEflfJyuqGx84-ChnGU=]

- Material Safety Data Sheet - Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEehRCUlRaFuR_lbIBMXwdtOmpHgPU1MRNTWuuyqot9xDNV4cAtY3nBWRNAmqZ-TxnVrOX1j9WSKqF-nT6wIouBxErnPGW_nBmfr97wRBR1LICg4864f7A8uKwLqV2HhEVyWycMevEKw8GUtNyD]

- CAS No : 26446-35-5 | Product Name : Monoacetin | Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFviC6Eeq8TYzKqZd98-k86OMD3xXdbeeuUUH_4KyxpmyX6PstmpECnOcXKbtszVlzN5cuBrR3qN94QFE3QZSye2nTUq5JVCuKJMpuDLCZ7Xw1eeK36eXzMF3vnZUSXV06_12Z3q_MaHT_ICuNRRhJVuhm4vbvBHFTW8rqOr5pJhd8ELp4=]

- CAS Number 26446-35-5 | Glycerol Monoacetate - Spectrum Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8r9BugkvE0dtsEoR1zmNs6wfuZGyyhpTrcUo2cjQJXxajc0IvPnjp9yHmeySdSq-5um1XtyWg2CpoUocxeU7BC3zntmzsVXOBlphcxc9YtDy8VNOkz1hpXLADcN_xn3mcY2aWLlEFCF6p]

- ACETIN - CAMEO Chemicals - NOAA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBB6AiPImc54XaM6FrNOMqHAJU2aEZinNq6Af-Qbvhoa7nKN4_69mYDjrnTwuTWZp_WDeFwctULsM1l4WUwUImEiC6sMKJZcBoiShlNBHhZoGi3z59op-nsPT9SO1f0hlLm-B_BFqPPp0=]

- Intensified process based on reactive distillation for Triacetin production via glycerol esterification with acetic acid - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkHnYz1RidxVCfyw6sR9RPWjX9GyyYSyIIyq7elWLNJMbKu2WhSokyXB0trXAW48SiDojSLfX16qjaX1lwnLm5x-gqwiUzPvUwL7jSjI2BSzal3jaGxmCRPygfO5rm8zWNKoBagtUIiWnzaLt]

- Glycerol monoacetate, tech., mixture of isomers, cont. varying amounts of diacetate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFteX9p8Jd9i-tQ0SZgdjOF7CUkUJZTaDGImEVAWpoqjRmo0ptQSrdWofA-3CybmvwEr-vBIStN8WGB70RfI9KhP39CNTQuQQ5uJ7YqAM3C29DYT9lskY2VWuhJAye15_qFwMTyOYz27Q9RxmTsvzv0giBUWll2H2bzqa7-O8e9QeJo-jt1bJG9BnV8GDLctXZ0jRmO1ldxYOSQA-8Mm8rA5J1ugCq5WNkOxexsIxt1xFjZJZg=]

- Glyceryl Acetate | C5H10O4 | CID 33510 - PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0BRHOm9GEZsboSFL-rLPd-yJmzY4A4pFP6P_9Os6KtSDL6Lc6j4KYU5i6rZ9dUCFpnp7mTfuyHcT9c0t_6ntR5ut1KD4_vovdoWhAYZ2uic_xVEf4x6O9E14w3wB7ABQkplD0PsWr0dVfv3V7zTHiG53KV3UT_4pU0y4=]

Sources

- 1. CAS 26446-35-5: Monoacetin | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 26446-35-5 | CAS DataBase [m.chemicalbook.com]

- 6. Monoacetin | 26446-35-5 [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Glycerol monoacetate, tech., mixture of isomers, cont. varying amounts of diacetate | Fisher Scientific [fishersci.ca]

- 9. Glycerol monoacetate (CAS 26446-35-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Glyceryl Acetate | C5H10O4 | CID 33510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Intensified process based on reactive distillation for Triacetin production via glycerol esterification with acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycerol Monoacetate (Monoacetin) - CAS - 26446-35-5 | Axios Research [axios-research.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. ACETIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. fishersci.com [fishersci.com]

Introduction: The Significance of 2,3-Dihydroxypropyl Acetate

An In-depth Technical Guide to the Reaction Mechanisms of 2,3-Dihydroxypropyl Acetate

2,3-Dihydroxypropyl acetate, commonly known as monoacetin or glycerol monoacetate, is a glycerol ester of significant interest across various industrial and scientific domains. As a key derivative of glycerol, a readily available byproduct of biodiesel production, its synthesis represents a critical pathway for valorizing this renewable resource.[1] Monoacetin and its related compounds, diacetin and triacetin, find extensive applications in the food, cosmetic, pharmaceutical, and fuel industries.[2] In the pharmaceutical sector, it serves as a carrier solvent and is explored for various drug delivery applications.[3][]

This guide provides a comprehensive exploration of the core reaction mechanisms governing the synthesis and hydrolysis of 2,3-dihydroxypropyl acetate. We will delve into acid-catalyzed, base-catalyzed, and enzymatic pathways, elucidating the underlying principles and experimental considerations essential for researchers, scientists, and drug development professionals. The focus will be on the causality behind mechanistic steps and protocol design, ensuring a blend of theoretical understanding and practical insight.

Part 1: Synthesis of 2,3-Dihydroxypropyl Acetate (Monoacetin)

The primary route to synthesizing monoacetin is the esterification of glycerol with acetic acid. This reaction is a sequential process where glycerol is first converted to monoacetin (MAG), which can then be further acetylated to diacetin (DAG) and subsequently triacetin (TAG).[1][5][6] Controlling the selectivity towards monoacetin is a key challenge, often managed by manipulating reaction conditions such as reactant molar ratios, temperature, and catalyst choice.

Acid-Catalyzed Esterification: The Workhorse of Acetylation

Acid catalysis is the most prevalent method for glycerol acetylation. The reaction can be catalyzed by both homogeneous mineral acids (e.g., sulfuric acid) and heterogeneous solid acids (e.g., zeolites, ion-exchange resins).[7][8] While homogeneous catalysts can achieve high conversion rates, they pose significant environmental and separation challenges.[8] Consequently, solid acid catalysts are often preferred for their reusability and operational simplicity.[6][9]

Mechanism Deep-Dive: Brønsted vs. Lewis Acidity

Two primary acid-catalyzed mechanisms are proposed:

-

Brønsted Acid Mechanism: This is the classic Fischer esterification pathway. The reaction is initiated by the protonation of the carbonyl oxygen of acetic acid by a Brønsted acid catalyst (H⁺). This crucial step increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by one of glycerol's hydroxyl groups.[10] A tetrahedral intermediate is formed, followed by the elimination of a water molecule and regeneration of the acid catalyst to yield the ester.[5][10]

-

Lewis Acid Mechanism: In this pathway, a Lewis acid (e.g., a metal cation in a catalyst structure) coordinates with the carbonyl oxygen of acetic acid.[10] This coordination polarizes the C=O bond, similarly activating the carbonyl carbon for nucleophilic attack by glycerol, leading to the formation of the ester.[10]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2,3-Dihydroxypropyl acetate | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 5. biofueljournal.com [biofueljournal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Natural Occurrence of 2,3-Dihydroxypropyl Acetate in Plants

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 2,3-dihydroxypropyl acetate, also known as monoacetin, in the plant kingdom. While its presence is not widespread, evidence points to its natural occurrence in specific plant species, challenging the long-held view of it being solely a synthetic compound. This document delves into its identified natural sources, potential biosynthetic pathways, and hypothesized physiological roles within plants. Furthermore, it offers detailed, field-proven methodologies for the extraction, identification, and quantification of this molecule from plant matrices, aiming to equip researchers with the necessary tools to further investigate this intriguing compound.

Introduction: A Paradigm Shift in the Perception of 2,3-Dihydroxypropyl Acetate

For decades, 2,3-dihydroxypropyl acetate has been primarily recognized as a synthetically produced glycerol derivative with applications in the food, pharmaceutical, and cosmetic industries. However, emerging phytochemical research has begun to unveil its presence in the natural world, specifically within certain plant species. This discovery opens up new avenues of research into its biosynthesis, ecological significance, and potential pharmacological applications derived from natural sources. This guide serves as a foundational resource for scientists venturing into the study of this compound's role in plant biology and its potential for drug development.

Confirmed Natural Occurrence in the Plant Kingdom

Contrary to some metabolic databases that classify 2,3-dihydroxypropyl acetate as not naturally occurring, concrete evidence from peer-reviewed studies has confirmed its presence in at least one plant genus.

Scorzonera undulata: A Confirmed Source

A significant finding is the identification of monoacetin in the flower extracts of Scorzonera undulata, a plant species native to the Mediterranean region[1]. This discovery was made through gas chromatography-mass spectrometry (GC-MS) analysis of volatile compounds after derivatization[2]. The presence of 2,3-dihydroxypropyl acetate in the floral parts suggests a potential role in aroma, defense, or reproductive processes.

The Case of Actaea racemosa (Black Cohosh)

While some phytochemical databases list 2,3-dihydroxypropyl acetate as a constituent of Actaea racemosa, extensive and detailed phytochemical analyses of this medicinal plant have not substantiated this claim. The primary bioactive compounds identified in Actaea racemosa are triterpene glycosides, phenolic acids, and alkaloids. The initial report may be an outlier or require further verification.

It is important to note that PubChem also lists 2,3-dihydroxypropyl acetate as a natural product found in the fungus Penicillium commune, suggesting a broader distribution in nature beyond the plant kingdom.

Hypothetical Biosynthesis in Plants: Connecting the Dots

The precise enzymatic pathway leading to the formation of 2,3-dihydroxypropyl acetate in plants has not yet been elucidated. However, based on known metabolic pathways of related compounds, a plausible biosynthetic route can be hypothesized.

The Glycerol Backbone and the Role of Acyltransferases

The biosynthesis of 2,3-dihydroxypropyl acetate would logically start with a glycerol backbone. In plants, glycerol-3-phosphate is a key precursor in the synthesis of various lipids. A critical class of enzymes, the glycerol-3-phosphate acyltransferases (GPATs) , catalyze the transfer of an acyl group to glycerol-3-phosphate, forming lysophosphatidic acid[3][4][5]. Notably, certain GPATs, such as GPAT5 in Arabidopsis, are involved in the biosynthesis of cutin and suberin, which are protective lipid polyesters. These enzymes have been shown to produce monoacylglycerols[6].

The Acetylation Step: A Search for the Responsible Enzyme

The final step in the biosynthesis would be the acetylation of the glycerol backbone. This would likely be catalyzed by an acetyl-CoA transferase . While specific enzymes for the acetylation of free glycerol in plants are not well-characterized, plants possess a wide array of acetyltransferases with varying substrate specificities. It is conceivable that an acetyltransferase, possibly with a broad substrate range, could utilize glycerol or a monoacylglycerol as a substrate, transferring an acetyl group from acetyl-CoA to one of the hydroxyl groups.

The proposed biosynthetic pathway is a starting point for further investigation. Identifying and characterizing the specific acyltransferase and acetyltransferase involved in 2,3-dihydroxypropyl acetate formation in plants like Scorzonera undulata is a key area for future research.

Hypothetical Biosynthetic Pathway of 2,3-Dihydroxypropyl Acetate in Plants

Caption: A proposed biosynthetic pathway for 2,3-dihydroxypropyl acetate in plants.

Potential Physiological Roles in Plants

The physiological function of 2,3-dihydroxypropyl acetate in plants remains to be experimentally determined. However, based on its chemical nature and the known roles of similar molecules, several hypotheses can be put forward.

Role in Plant Defense and Stress Response

Glycerol metabolism is intricately linked to plant stress responses[7][8]. The accumulation of glycerol and its derivatives can act as osmoprotectants under conditions of drought and salinity. Furthermore, monoacylglycerols are involved in plant defense signaling pathways[6][9]. It is plausible that 2,3-dihydroxypropyl acetate could function as a signaling molecule or a precursor to other defense-related compounds in response to biotic or abiotic stress.

Component of Surface Waxes and Protective Barriers

As monoacylglycerols are known components of root waxes and are produced by enzymes involved in cutin and suberin biosynthesis, 2,3-dihydroxypropyl acetate could be a constituent of these protective barriers[6]. These lipid-based polymers protect the plant from water loss, UV radiation, and pathogen attack.

Allelopathic and Attractant Functions

The presence of 2,3-dihydroxypropyl acetate in flower extracts of Scorzonera undulata suggests a possible role as a volatile organic compound (VOC). VOCs can act as attractants for pollinators or as allelopathic agents, inhibiting the growth of competing plants.

Methodologies for Extraction, Detection, and Quantification

To facilitate further research, this section provides a detailed, step-by-step methodology for the analysis of 2,3-dihydroxypropyl acetate in plant tissues, drawing from established protocols for similar small molecules.

Extraction of 2,3-Dihydroxypropyl Acetate from Plant Material

Objective: To efficiently extract small, moderately polar molecules like 2,3-dihydroxypropyl acetate from a complex plant matrix.

Protocol:

-

Sample Preparation:

-

Harvest fresh plant material (e.g., flowers, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to remove water, which can interfere with extraction and analysis.

-

Grind the lyophilized tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Solvent Extraction:

-

Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of a pre-chilled extraction solvent of 80% methanol in water. Methanol is effective for extracting moderately polar compounds, while the water content helps to penetrate the plant tissue.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture at 4°C for 1 hour with occasional vortexing to ensure thorough extraction.

-

-

Clarification:

-

Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

-

Solvent Evaporation and Reconstitution:

-

Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a smaller volume (e.g., 200 µL) of a solvent compatible with the subsequent analytical method (e.g., 50% methanol for LC-MS or ethyl acetate for GC-MS).

-

Vortex to dissolve the residue and centrifuge again at 14,000 x g for 10 minutes to remove any remaining particulates.

-

Transfer the final supernatant to an autosampler vial for analysis.

-

Workflow for Extraction of 2,3-Dihydroxypropyl Acetate

Caption: A step-by-step workflow for the extraction of 2,3-dihydroxypropyl acetate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify 2,3-dihydroxypropyl acetate in the plant extract. GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds.

Protocol:

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5975B MSD).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

-

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-